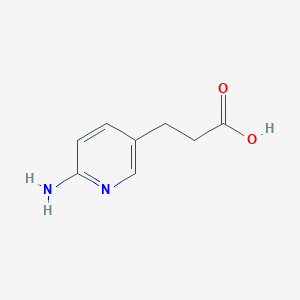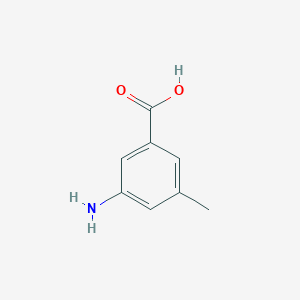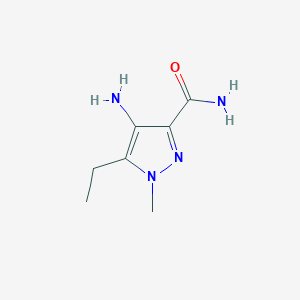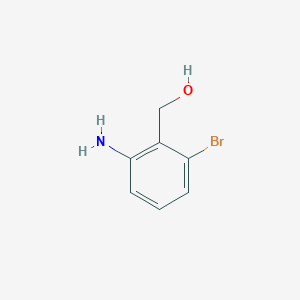
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate: , also referred to as the M4 compound, has shown promise in neurodegenerative disease research, particularly in the context of Alzheimer’s disease (AD). Studies suggest that the M4 compound can act as both a β-secretase and an acetylcholinesterase inhibitor . This dual action is significant because it helps prevent the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils from Aβ1-42, which are associated with the progression of AD .
Antioxidant Activity
The compound’s structure, which includes a hydroxyphenyl group, is indicative of potential antioxidant properties. Antioxidants are crucial in combating oxidative stress, which can lead to cellular damage. The hydroxyphenyl group is known to contribute to radical scavenging activity, thereby protecting cells from damage caused by reactive oxygen species .
Cytoprotection
In vitro studies have demonstrated that the M4 compound has moderate protective activity in astrocytes stimulated with amyloid beta 1-42 . This suggests that the compound could be used to develop treatments that protect nerve cells from the toxic effects of certain peptides implicated in neurodegenerative diseases.
Heavy Metal Scavenging
The presence of the hydroxyphenyl moiety in the compound’s structure suggests that it may have the ability to bind heavy metals, thus acting as a scavenger . This application is particularly relevant in the context of detoxifying heavy metals from biological systems.
Amyloidogenesis Inhibition
The M4 compound has been investigated for its ability to inhibit amyloidogenesis, which is the process of amyloid fibril formation . This is a key area of research for diseases like Alzheimer’s, where amyloid plaques are a hallmark.
Catalysis in Organic Synthesis
While not directly related to the compound , the structural similarities it shares with other compounds used in catalysis suggest potential applications in organic synthesis. For example, porphyrins with phenolic fragments have been used in catalysis, including photocatalysis in organic syntheses . The tert-butyl and hydroxyphenyl groups in the compound could potentially be leveraged in similar catalytic processes.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-5-8-17(10-11-18)13-6-4-7-14(19)12-13/h4,6-7,12,19H,5,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERCJJDCUXJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594693 |
Source


|
| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
886851-68-9 |
Source


|
| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)



![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)


![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)